(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride basic properties
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride basic properties
An In-Depth Technical Guide to (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride: Core Basic Properties and Research Applications
Introduction
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a heterocyclic compound featuring a 2,4-disubstituted oxazole core. The molecule's architecture, comprising a fluorinated phenyl ring, an oxazole nucleus, and a primary aminomethyl group, positions it as a compound of significant interest in medicinal chemistry and drug discovery. The oxazole ring is a well-established pharmacophore found in a wide array of biologically active molecules, exhibiting properties that include anticancer, antimicrobial, and anti-inflammatory activities.[1] The inclusion of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. The primary amine, protonated as a hydrochloride salt, is pivotal to the molecule's basicity, influencing its solubility, formulation possibilities, and interactions with physiological systems.
This technical guide provides a comprehensive overview of the core basic properties of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, offering insights into its physicochemical characteristics, synthesis, and potential pharmacological applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Characterization
The fundamental properties of a compound dictate its behavior in both experimental and physiological settings. For (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, the primary amine group is the principal determinant of its basicity.
Core Molecular Attributes
A summary of the key physicochemical properties of the free base and its hydrochloride salt is presented below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₁₀H₉FN₂O | C₁₀H₁₀ClFN₂O | [2] |
| Molecular Weight | 192.19 g/mol | 228.65 g/mol | [2] |
| CAS Number | 885272-89-9 | Not Available | |
| Predicted pKa (of the conjugate acid) | ~8.5 - 9.5 | N/A | Computationally Estimated |
Note: The pKa value is an estimation based on computational models for similar primary amines and should be confirmed experimentally.
Understanding the Basicity: The Role of the Primary Amine
The basicity of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine arises from the lone pair of electrons on the nitrogen atom of the primary aminomethyl group. In the hydrochloride salt, this amine is protonated, forming an ammonium cation. The equilibrium between the protonated and unprotonated forms is governed by the pKa of the conjugate acid (the ammonium ion).
The pKa is a critical parameter as it determines the charge state of the molecule at a given pH. At physiological pH (~7.4), a compound with a pKa of 8.5-9.5 will exist predominantly in its protonated, charged form. This has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile, as charged molecules generally exhibit higher aqueous solubility but lower passive diffusion across biological membranes.
Experimental Determination of pKa
While computational predictions are useful for initial estimations, experimental determination of the pKa is essential for accurate characterization. The following are standard, robust methods for this purpose.
This is a classic and widely used method for pKa determination. It involves titrating a solution of the amine hydrochloride with a standardized base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at the half-equivalence point.
Caption: A plausible synthetic workflow for the target compound.
Structural Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of atoms and the overall structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: This would identify the characteristic functional groups, such as the N-H stretches of the ammonium salt and the C=N and C-O stretches of the oxazole ring.
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Elemental Analysis: To confirm the empirical formula of the hydrochloride salt.
Pharmacological Context and Potential Applications
The structural motifs within (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride suggest several avenues for pharmacological investigation.
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CNS Activity: As many fluorophenyl amine derivatives are known to interact with serotonin and dopamine receptors, this compound could be a valuable building block or lead compound for novel CNS-active agents, potentially for the treatment of depression, anxiety, or other neurological disorders. [3]* Enzyme Inhibition: The oxazole core is present in various enzyme inhibitors. [4]For instance, related structures have shown inhibitory activity against enzymes like lysyl oxidase-like 2 (LOXL2), which is implicated in fibrosis.
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Anticancer and Antimicrobial Potential: The broader class of oxazole derivatives has demonstrated a wide range of anticancer and antimicrobial activities. [5]Therefore, this compound warrants screening in relevant biological assays.
Handling, Storage, and Stability
Handling and Storage
As a hydrochloride salt, (2-(4-Fluorophenyl)oxazol-4-YL)methanamine is expected to be a crystalline solid, which is generally easier to handle and weigh than the free base. It should be stored in a well-sealed container in a cool, dry place to prevent moisture absorption.
Stability Considerations
Amine hydrochlorides are generally more stable than their free base counterparts. However, a comprehensive stability assessment is crucial for any compound intended for further development. This is typically achieved through forced degradation studies.
Forced Degradation Workflow
Caption: A typical workflow for forced degradation studies.
A stability-indicating HPLC method would need to be developed to separate the parent compound from any potential degradants formed under these stress conditions. [6][7]
Conclusion
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a compound with significant potential in drug discovery, owing to its combination of a biologically active oxazole core, a metabolically robust fluorophenyl group, and a basic primary amine that allows for salt formation and tailored physicochemical properties. While experimental data on this specific molecule is limited, this guide provides a framework for its characterization, synthesis, and potential applications based on established chemical principles and data from analogous structures. The determination of its precise pKa, solubility, and stability, along with comprehensive pharmacological screening, will be critical next steps in unlocking its full potential as a research tool or therapeutic lead.
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